
1-(4-Fluoro-3-methoxyphenyl)ethanone
Overview
Description
1-(4-Fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluoro and a methoxy group attached to a phenyl ring, with an ethanone group as the functional moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Additionally, solvent selection and purification steps are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoro-3-methoxybenzoic acid.
Reduction: 1-(4-Fluoro-3-methoxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluoro-3-methoxyphenyl)ethanone has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various pharmaceutical compounds, including:
- Antipsychotics : The compound is used in the synthesis of iloperidone, an atypical antipsychotic medication. The synthesis involves a one-pot process that integrates this compound as an intermediate, highlighting its significance in drug development .
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial and antifungal activities, making it a candidate for developing new antibiotics .
Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its reactivity allows for various transformations:
- Electrophilic Substitution Reactions : The presence of the fluorine and methoxy groups enhances its electrophilic characteristics, facilitating substitution reactions that are essential in synthesizing more complex organic molecules.
- Functional Group Transformations : The acetophenone structure allows for easy modifications, enabling chemists to create derivatives with tailored properties for specific applications .
Material Science
In material science, this compound has been explored for developing materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance material performance in various applications, including:
- Optoelectronic Devices : The compound's ability to participate in charge transfer processes makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Iloperidone Synthesis
A notable application of this compound is its role in synthesizing iloperidone. The process involves alkylation reactions where this compound acts as an intermediate. The efficiency of the synthesis has been improved through optimized reaction conditions that minimize by-products and maximize yield .
Case Study 2: Antimicrobial Activity
In a study examining the antimicrobial potential of various acetophenone derivatives, compounds similar to this compound demonstrated significant activity against several bacterial strains. This research supports the exploration of such derivatives as potential leads for new antibiotic agents .
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-methoxyphenyl)ethanone exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanone: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
1-(3-Chloro-4-methoxyphenyl)ethanone: Substitution of the fluoro group with a chloro group changes its electronic properties and reactivity.
1-(4-Methoxyphenyl)ethanone: Absence of the fluoro group affects its overall polarity and potential interactions in biological systems.
Uniqueness: 1-(4-Fluoro-3-methoxyphenyl)ethanone is unique due to the combined presence of both fluoro and methoxy groups, which impart distinct electronic and steric effects. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Biological Activity
1-(4-Fluoro-3-methoxyphenyl)ethanone, also known as 4-Fluoro-3-methoxyacetophenone, is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound features a fluoro group and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological activity. The presence of these substituents influences the compound's electronic properties, stability, and interactions with biological targets.
This compound is known to engage in significant biochemical interactions:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are critical for the metabolism of various substrates. The compound can modify enzyme activity through inhibition or activation depending on the specific context.
- Cell Signaling Modulation : The compound influences cell function by modulating signaling pathways and gene expression. It affects kinase activity, leading to alterations in gene expression patterns and metabolic fluxes within cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- In vitro evaluations demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure showed promising results against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
- A comparative study indicated that derivatives with fluoro substitutions exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts .
Anticancer Activity
The compound has been investigated for its anticancer properties:
- Studies have shown that certain derivatives exhibit potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). Notably, some derivatives demonstrated IC50 values as low as 0.075 µM, indicating high potency with minimal toxicity towards non-cancerous cells .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through modulation of specific signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent reactions.
- Gene Regulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression profiles critical for cellular function and survival.
Dosage Effects and Toxicity
The biological effects of this compound vary significantly with dosage:
- Lower doses may promote beneficial effects such as enhanced enzyme activity or metabolic modulation. Conversely, higher doses can lead to toxic effects, including cellular damage or disruption of normal physiological processes.
Research Applications
The compound has several promising applications in research:
- Pharmaceutical Development : It serves as an intermediate in synthesizing more complex organic molecules aimed at developing new therapeutic agents.
- Antimicrobial Research : Its derivatives are being explored for potential applications in treating drug-resistant bacterial strains due to their demonstrated efficacy against various pathogens .
Comparison with Related Compounds
A comparative analysis reveals that this compound exhibits unique properties relative to similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
1-(4-Fluorophenyl)ethanone | Lacks methoxy group | Lower reactivity |
1-(3-Chloro-4-methoxyphenyl)ethanone | Chlorine substitution alters electronic properties | Different activity profile |
1-(4-Methoxyphenyl)ethanone | Absence of fluoro group reduces polarity | Altered interaction dynamics |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing 1-(4-Fluoro-3-methoxyphenyl)ethanone, and how are they applied?
- Methodological Answer : Key techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation of the aromatic ring and substituents, Fourier-Transform Infrared Spectroscopy (FT-IR) to identify carbonyl (C=O) and methoxy (O–CH₃) groups, and Mass Spectrometry (MS) for molecular weight confirmation. Gas chromatography-mass spectrometry (GC-MS) can detect impurities. For example, NIST data for related fluorinated acetophenones shows characteristic fragmentation patterns in electron ionization (EI) MS, such as loss of CO from the acetyl group .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound has hazard codes Xi (Irritant) and safety codes S26 (Avoid contact with eyes) and S36 (Wear protective clothing) . Use fume hoods to prevent inhalation (H335) and wear nitrile gloves to avoid skin irritation (H315). Emergency measures include washing skin with water for 15 minutes (P305+P351+P338) . Store in a cool, dry environment away from oxidizing agents.
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : The Friedel-Crafts acylation is a common method:
- React 4-fluoro-3-methoxybenzene with acetyl chloride in the presence of AlCl₃ (Lewis catalyst) under anhydrous conditions.
- Purify via column chromatography using ethyl acetate/hexane gradients.
Alternative routes include oxidation of 1-(4-fluoro-3-methoxyphenyl)ethanol with CrO₃ or KMnO₄ under acidic conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated acetophenones?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and substituent orientations. For example, crystallographic data for similar compounds (e.g., 1-(4-azepan-1-yl-3-fluorophenyl)ethanone) reveals planarity of the acetophenone moiety and dihedral angles between substituents. Data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement to R-factors < 0.07 ensure accuracy .
Q. How can chromatographic methods validate purity and analyze impurities in this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is effective. Use a mobile phase of acetonitrile/water (70:30) at 1 mL/min. For example, EFSA guidelines for related acetophenones require impurity profiles to confirm levels of byproducts (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) below 2% via peak integration. Batch-to-batch consistency can be ensured through retention time matching and spiking experiments .
Q. What computational methods predict the electronic effects of fluorine and methoxy substituents on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects. The electron-withdrawing fluorine atom decreases electron density at the para position, while the methoxy group donates electrons via resonance. Molecular electrostatic potential (MEP) maps and HOMO-LUMO gaps quantify reactivity toward electrophilic substitution. Software like Gaussian or ORCA can simulate NMR chemical shifts with <5% deviation from experimental data .
Q. How are contradictions in NMR data resolved during structural confirmation?
- Methodological Answer : Overlapping signals in -NMR (e.g., aromatic protons) can be resolved using COSY or NOESY to identify coupling patterns. For -NMR, DEPT-135 distinguishes CH₃ (acetyl) from quaternary carbons. Conflicting integration ratios may require variable-temperature NMR to reduce rotational barriers or deuterated solvents (e.g., DMSO-d₆) to sharpen peaks. Cross-validation with HSQC/HMBC correlations ensures assignment accuracy .
Q. What challenges arise in optimizing reaction yields for fluorinated acetophenones, and how are they addressed?
- Methodological Answer : Challenges include competing side reactions (e.g., over-acylation) and moisture sensitivity of Lewis catalysts. Solutions:
- Use molecular sieves to maintain anhydrous conditions during Friedel-Crafts reactions.
- Optimize stoichiometry (e.g., 1.2 eq acetyl chloride per eq aromatic substrate).
- Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane).
Yields >80% are achievable with controlled temperature (0–5°C) and slow reagent addition .
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEGFUCYOHBDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379080 | |
Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64287-19-0 | |
Record name | 1-(4-Fluoro-3-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64287-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluoro-3-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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